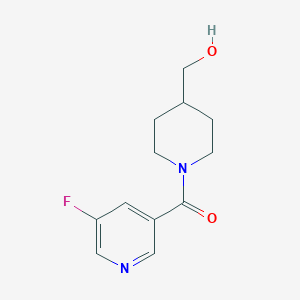

(5-Fluoropyridin-3-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone

Description

(5-Fluoropyridin-3-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone is a synthetic small molecule characterized by a methanone core bridging two heterocyclic moieties: a 5-fluoropyridin-3-yl group and a 4-(hydroxymethyl)piperidine ring. This compound is of interest in medicinal chemistry for its structural versatility, which allows for modifications to optimize pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name |

(5-fluoropyridin-3-yl)-[4-(hydroxymethyl)piperidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O2/c13-11-5-10(6-14-7-11)12(17)15-3-1-9(8-16)2-4-15/h5-7,9,16H,1-4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIVCYGXFUOCADJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CO)C(=O)C2=CC(=CN=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical Analysis

Biochemical Properties

(5-Fluoropyridin-3-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone plays a significant role in biochemical reactions It interacts with various enzymes, proteins, and other biomolecules, modulating their activity and function The compound’s interactions with these biomolecules are crucial for its role in drug discovery and catalysis

Molecular Mechanism

At the molecular level, (5-Fluoropyridin-3-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. These interactions are critical for its role in modulating biochemical reactions and cellular processes. The exact molecular mechanisms are still being studied, but its potential in influencing receptor activity has been highlighted.

Biological Activity

(5-Fluoropyridin-3-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone, also known by its CAS number 1713614-03-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

- Molecular Formula : C12H15FN2O2

- Molecular Weight : 238.26 g/mol

- IUPAC Name : (5-fluoropyridin-3-yl)-[4-(hydroxymethyl)piperidin-1-yl]methanone

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various signaling pathways. The presence of the fluorine atom in the pyridine ring enhances the compound's lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.

Inhibition Studies

Research indicates that similar compounds with piperidine and pyridine moieties exhibit inhibition of lysine-specific demethylase 1 (LSD1), an enzyme implicated in cancer progression. The structure-activity relationship (SAR) studies suggest that modifications in the piperidine ring can enhance binding affinity to LSD1, leading to increased anti-cancer activity .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of (5-Fluoropyridin-3-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone are influenced by its chemical structure. The fluorine substitution may affect metabolic stability and bioavailability. Initial studies suggest that the compound exhibits favorable pharmacokinetic properties, making it a candidate for further development in therapeutic applications .

Anticancer Activity

A notable study explored the anticancer potential of related compounds that inhibit LSD1. These compounds demonstrated significant cytotoxic effects on various cancer cell lines, suggesting that (5-Fluoropyridin-3-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone may exhibit similar properties. In vitro assays revealed that these compounds could induce apoptosis in cancer cells by modulating gene expression related to cell cycle regulation and apoptosis pathways .

Neuropharmacological Effects

Another area of investigation focuses on the neuropharmacological effects of compounds containing piperidine structures. Research indicates that such compounds may act as selective ligands for serotonin receptors, which are crucial in regulating mood and anxiety disorders. The incorporation of fluorine could enhance receptor binding affinity and selectivity .

Data Table: Summary of Biological Activities

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C12H15FN2O2

- Molecular Weight : 238.26 g/mol

- CAS Number : 1713614-03-9

This compound features a fluorinated pyridine ring and a piperidine moiety, which are known to enhance its biological activity by influencing receptor binding and enzymatic interactions.

Antidepressant Activity

Research indicates that compounds similar to (5-Fluoropyridin-3-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone exhibit antidepressant effects through modulation of serotonin receptors. This activity is linked to the compound's ability to enhance serotonin availability in the synaptic cleft, thereby improving mood and alleviating symptoms of depression.

Anti-inflammatory Effects

The inhibition of 15-hydroxyprostaglandin dehydrogenase (15-PGDH) has been associated with increased levels of prostaglandins, which can have protective effects against inflammation. Studies have shown that derivatives of this compound can significantly reduce inflammatory markers in models of colitis, suggesting a potential application in treating inflammatory bowel diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound or similar derivatives:

Study on Antidepressant Effects

A comparative study evaluated various piperidine derivatives for their binding affinity to serotonin receptors. Results indicated that fluorinated compounds exhibited higher efficacy compared to non-fluorinated counterparts, supporting their potential as antidepressants.

Inflammation Model Studies

In an experimental model of colitis, administration of (5-Fluoropyridin-3-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone resulted in significant reductions in inflammatory cytokines, suggesting its utility in managing inflammatory conditions.

Data Table: Comparative Biological Activities

| Activity | Mechanism | Reference |

|---|---|---|

| Antidepressant | Serotonin receptor modulation | |

| Anti-inflammatory | Inhibition of 15-PGDH | |

| Neurotransmitter modulation | Interaction with dopamine pathways |

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Methanone Derivatives

Key Observations:

Fluorine vs.

Hydroxymethyl vs. Ethoxy Groups : The hydroxymethyl substituent in the target compound enhances hydrophilicity, whereas the ethoxy group in the pyrazole derivative () increases lipophilicity, impacting membrane permeability .

Piperidine vs. Piperazine Rings: The 4-methylpiperazine in the phenylmethanone analog () introduces basicity and hydrogen-bonding capacity, contrasting with the neutral hydroxymethyl-piperidine in the target compound .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

Key Findings:

Insights:

- The hydroxymethyl-piperidine group may mimic polar interactions observed in antimycobacterial agents like CID-24791139, though further testing is required .

Preparation Methods

Overview of Molecular Structure Relevant to Synthesis

| Structural Element | Description |

|---|---|

| 5-Fluoropyridin-3-yl group | Fluorine-substituted pyridine ring, electrophilic site for amide formation |

| 4-(Hydroxymethyl)piperidin-1-yl moiety | Piperidine ring substituted at the 4-position with a hydroxymethyl group, nucleophilic amine site for coupling |

| Carbonyl (methanone) linkage | Amide bond connecting the two moieties |

Table 1: Key structural components influencing synthetic strategy

General Synthetic Strategy

The synthesis of (5-Fluoropyridin-3-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone typically proceeds via:

- Preparation or procurement of 4-(hydroxymethyl)piperidine or its protected derivative.

- Activation of 5-fluoropyridine-3-carboxylic acid or its derivative to an acylating agent.

- Amide bond formation between the activated 5-fluoropyridine carboxyl derivative and the piperidine amine.

- Deprotection or functional group transformation to yield the hydroxymethyl functionality if protected.

Detailed Preparation Methods

Amide Bond Formation via Coupling of 5-Fluoropyridine-3-Carboxylic Acid Derivative and 4-(Hydroxymethyl)piperidine

-

- 5-Fluoropyridine-3-carboxylic acid (or acid chloride/activated ester)

- 4-(Hydroxymethyl)piperidine (free amine or protected)

-

- Use of coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), DIPEA (N,N-diisopropylethylamine), and TEA (triethylamine) in an aprotic solvent (e.g., dichloromethane or DMF).

- Conversion of the acid to acid chloride using reagents like thionyl chloride or oxalyl chloride followed by reaction with the piperidine amine.

-

- Typically performed at 0°C to room temperature under inert atmosphere.

- Stirring for several hours to ensure complete coupling.

Functionalization of Piperidine Ring to Introduce Hydroxymethyl Group

Approach 1: Direct Use of 4-(Hydroxymethyl)piperidine

- Commercially available or synthesized separately by reduction of 4-piperidone derivatives.

Approach 2: Post-Amide Formation Hydroxymethylation

- Starting from 4-piperidinone amide derivatives, the ketone can be converted to hydroxymethyl via reduction or epoxidation followed by nucleophilic ring opening.

- For example, epoxidation of the ketone followed by treatment with a hydrogen fluoride-pyridine complex can yield 4-fluoro-4-hydroxymethylpiperidine intermediates.

Representative Synthetic Route (Summary)

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Activation of 5-fluoropyridine-3-carboxylic acid | HBTU, DIPEA, TEA, DCM or DMF, 0°C to RT | Formation of activated ester or in situ activation |

| 2 | Coupling with 4-(hydroxymethyl)piperidine | Stirring at RT, inert atmosphere | Formation of amide bond |

| 3 | Purification | Aqueous workup, silica gel chromatography | Isolate pure (5-Fluoropyridin-3-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone |

| 4 | Optional functional group transformations | Epoxidation, reduction, or fluorination if needed | For hydroxymethyl group introduction or modification |

Table 2: Typical synthetic steps for preparation

Alternative Synthetic Insights from Patent Literature

- Patents describe the conversion of 1-benzoyl-piperidin-4-one intermediates to fluorohydroxymethyl derivatives via epoxidation and treatment with hydrogen fluoride-pyridine complex, producing 1-benzoyl-4-fluoro-4-hydroxymethylpiperidine intermediates.

- Amination reactions involving cyanohydrins and pyridinylmethylamines in the presence of sodium cyanoborohydride and tertiary amine bases have been documented for related pyridinylamine derivatives, which may be adapted for similar piperidinylmethanone compounds.

- Workup procedures often include dilution with dichloromethane and water, washing, decolorization with silica and activated charcoal, and evaporation to dryness to obtain pure products.

Analytical and Purity Considerations

- The product is typically characterized by:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm amide bond formation and presence of hydroxymethyl group.

- Mass Spectrometry : Molecular ion peak at m/z 238.26 confirming molecular weight.

- Infrared Spectroscopy : Carbonyl stretch near 1650 cm⁻¹ and hydroxyl O-H stretch around 3300-3600 cm⁻¹ confirm functional groups.

Summary Table of Synthesis Parameters

| Parameter | Typical Values/Conditions |

|---|---|

| Solvents | Dichloromethane (DCM), Dimethylformamide (DMF) |

| Coupling Reagents | HBTU, DIPEA, TEA |

| Temperature | 0°C to room temperature |

| Reaction Time | Several hours (2-24 h) |

| Workup | Aqueous extraction, silica gel purification |

| Yield | Variable; typically moderate to high (50-85%) |

| Purification | Chromatography, recrystallization |

Q & A

Q. What are the recommended synthetic strategies for (5-Fluoropyridin-3-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone, and how can reaction efficiency be optimized?

- Methodological Answer : Multi-step synthesis involving coupling reactions (e.g., amide or ketone bond formation) is typical for similar piperidine-pyridine hybrids. For example, describes a synthesis route using dichloromethane and NaOH for analogous compounds, achieving 99% purity through sequential washing and purification . Optimize yields by controlling reaction time, temperature, and stoichiometry. Catalytic agents like palladium or copper complexes may enhance coupling efficiency. Monitor intermediates via TLC (as in ) to ensure stepwise progression .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer : Use 1H/13C NMR to confirm structural integrity, particularly the fluoropyridine and hydroxymethylpiperidine moieties (see for NMR protocols on pyrrolo-pyrimidinones) . HRMS validates molecular weight, while HPLC (≥95% purity threshold, per ) ensures purity . X-ray crystallography (as in ) resolves stereochemistry but requires high-quality crystals .

Q. What safety protocols should be followed during handling and storage?

- Methodological Answer : Store in tightly sealed containers in a cool, dry, ventilated area away from ignition sources () . Use PPE (gloves, goggles) and fume hoods to avoid inhalation/skin contact. For spills, employ inert absorbents (e.g., sand) and avoid water to prevent reactivity () .

Advanced Research Questions

Q. How can computational modeling predict the biological activity or reactivity of this compound?

- Methodological Answer : Perform docking studies to assess interactions with targets like kinases or GPCRs, leveraging fluoropyridine’s electron-withdrawing properties. MD simulations (using software like GROMACS) evaluate stability in biological membranes. highlights fluorinated pyridines in drug discovery, suggesting similar approaches for this compound . Validate predictions with in vitro assays (e.g., enzyme inhibition).

Q. What strategies resolve contradictions in reported stability or toxicity data across studies?

- Methodological Answer : Cross-reference regulatory guidelines (e.g., Japan’s NITE GHS classifications in vs. unspecified classifications in ) . Replicate experiments under controlled conditions (pH, temperature) to isolate variables. Use accelerated stability testing (40°C/75% RH for 6 months) to assess degradation pathways .

Q. How does the hydroxymethyl group on the piperidine ring influence physicochemical properties?

Q. What mechanistic insights can be gained from studying reaction intermediates?

- Methodological Answer : Isolate intermediates using column chromatography () and characterize via FT-IR to track functional groups . For example, monitor imine formation in multi-component reactions ( ) to optimize catalytic conditions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in GHS classifications for related compounds?

- Methodological Answer : Example: reports no GHS classification, while cites Japan’s NITE guidelines . Verify regional regulatory databases (e.g., ECHA, OSHA) and conduct in silico toxicity predictions (e.g., ProTox-II) to fill data gaps. Publish findings with clear documentation of testing conditions.

Key Recommendations

- Prioritize multi-disciplinary validation (e.g., combining synthetic, computational, and biological data).

- Document batch-to-batch variability in synthesis to ensure reproducibility.

- Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) when publishing results.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.